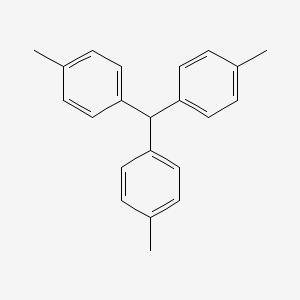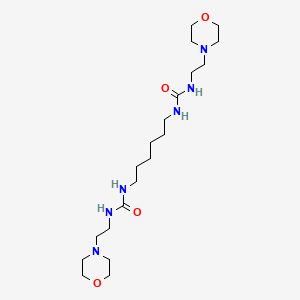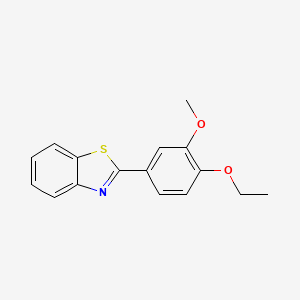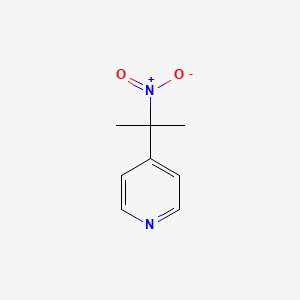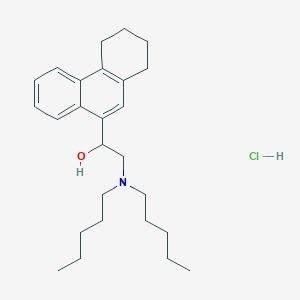
ethyl (13E)-13-docosenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (13E)-13-docosenoate is an ester compound derived from docosenoic acid and ethanol It is a long-chain fatty acid ester, commonly found in various natural sources such as plant oils and animal fats
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (13E)-13-docosenoate can be synthesized through the esterification of docosenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is optimized for maximum yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Ethyl (13E)-13-docosenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce docosenoic acid and ethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Docosenoic acid and ethanol.
Reduction: Docosanol and ethane.
Hydrolysis: Docosenoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl (13E)-13-docosenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based lubricants, surfactants, and plasticizers.
作用机制
The mechanism of action of ethyl (13E)-13-docosenoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound is metabolized by enzymes such as lipases, leading to the release of docosenoic acid and ethanol.
Cell Membrane Interaction: It integrates into cell membranes, affecting membrane fluidity and function.
Anti-inflammatory and Antioxidant Effects: The compound may modulate inflammatory pathways and reduce oxidative stress through its interaction with cellular signaling molecules.
相似化合物的比较
Ethyl (13E)-13-docosenoate can be compared with other similar esters, such as:
Ethyl oleate: Another long-chain fatty acid ester with similar properties but derived from oleic acid.
Methyl docosenoate: The methyl ester counterpart of this compound, with slightly different physical and chemical properties.
Ethyl linoleate: An ester derived from linoleic acid, known for its role in skin health and cosmetics.
Uniqueness
This compound is unique due to its specific structure and the presence of a long-chain unsaturated fatty acid. This gives it distinct physical properties, such as lower melting point and higher solubility in organic solvents, compared to saturated esters.
属性
分子式 |
C24H46O2 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC 名称 |
ethyl (E)-docos-13-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11+ |
InChI 键 |
WFZQLUSOXHIVKL-VAWYXSNFSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)





